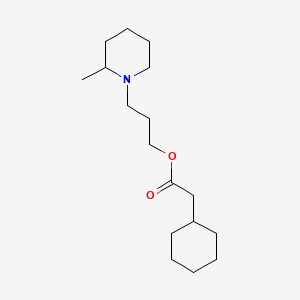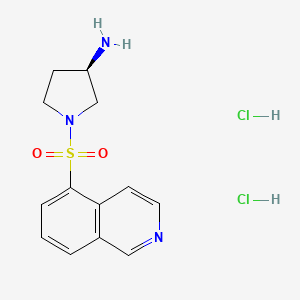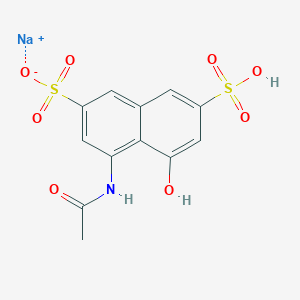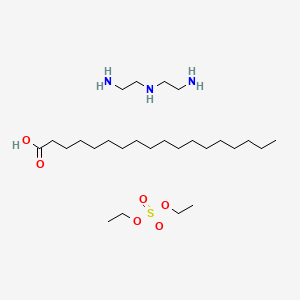
1,1-Dibutoxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutoxyhexane is an organic compound with the molecular formula C14H30O2. It is a member of the acetal family, characterized by the presence of two alkoxy groups attached to the same carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dibutoxyhexane can be synthesized through the acetalization of hexanal with butanol in the presence of an acid catalyst. The reaction typically involves refluxing hexanal and butanol with a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst-15, can enhance the efficiency of the process. The reaction is carried out under controlled temperature and pressure to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibutoxyhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid and butanol using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common for acetals, but under specific conditions, the compound can be reduced to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in an aqueous medium.
Major Products Formed:
Oxidation: Hexanoic acid and butanol.
Reduction: Hexanol and butanol.
Substitution: Hexane and butanol.
Applications De Recherche Scientifique
1,1-Dibutoxyhexane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes and ketones during multi-step synthesis.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 1,1-dibutoxyhexane primarily involves its role as a protecting group in organic synthesis. The acetal formation protects the carbonyl group from unwanted reactions, allowing selective transformations to occur on other parts of the molecule. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound.
Comparaison Avec Des Composés Similaires
1,1-Dimethoxyhexane: Similar structure but with methoxy groups instead of butoxy groups.
1,1-Diethoxyhexane: Contains ethoxy groups instead of butoxy groups.
1,1-Dipropoxyhexane: Contains propoxy groups instead of butoxy groups.
Uniqueness: 1,1-Dibutoxyhexane is unique due to its longer alkyl chains, which can influence its physical properties, such as boiling point and solubility. The butoxy groups provide a balance between hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
93892-07-0 |
|---|---|
Formule moléculaire |
C14H30O2 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
1,1-dibutoxyhexane |
InChI |
InChI=1S/C14H30O2/c1-4-7-10-11-14(15-12-8-5-2)16-13-9-6-3/h14H,4-13H2,1-3H3 |
Clé InChI |
XXIXJIRNHGJXBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


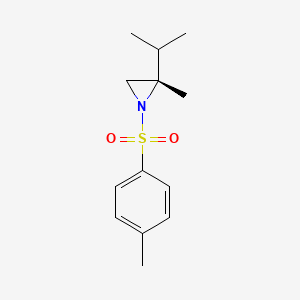
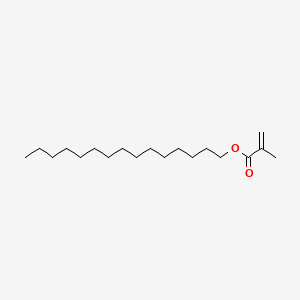
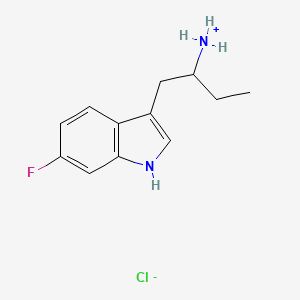
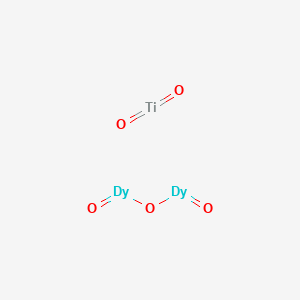
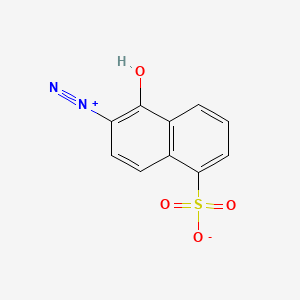
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
